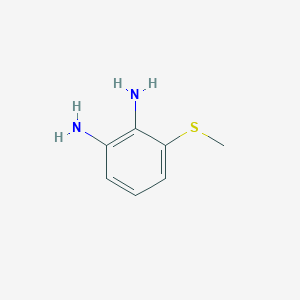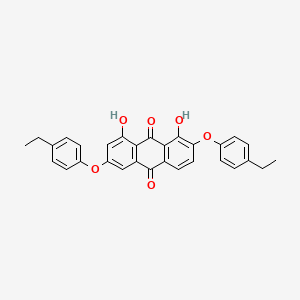
2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes anthracene and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of anthracene derivatives with phenoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced forms of the compound .
Applications De Recherche Scientifique
2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme interactions and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant or in drug delivery systems.
Mécanisme D'action
The mechanism by which 2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxy-9,10-anthraquinone: This compound has a similar structure but includes additional hydroxyl groups, which may alter its chemical properties and reactivity.
2,6-Di-tert-butylphenol: Although structurally different, this compound shares some functional groups and is used in similar applications as an antioxidant and stabilizer.
Uniqueness
2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione is unique due to its specific combination of anthracene and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
91204-86-3 |
|---|---|
Formule moléculaire |
C30H24O6 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
2,6-bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H24O6/c1-3-17-5-9-19(10-6-17)35-21-15-23-26(24(31)16-21)30(34)27-22(28(23)32)13-14-25(29(27)33)36-20-11-7-18(4-2)8-12-20/h5-16,31,33H,3-4H2,1-2H3 |
Clé InChI |
SXRCYXGRBMHTIU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4)OC5=CC=C(C=C5)CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


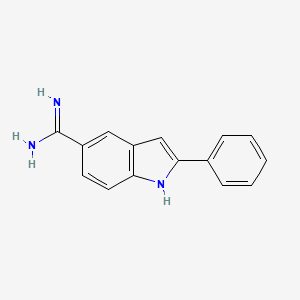

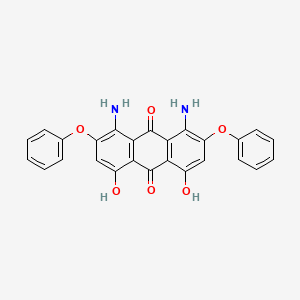
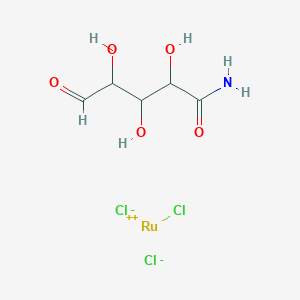
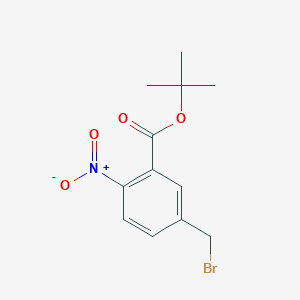

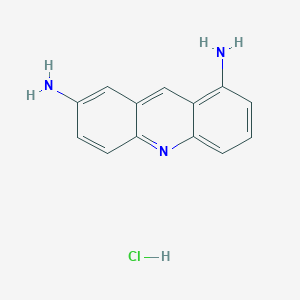

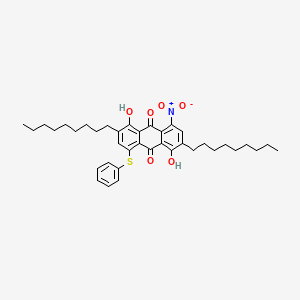
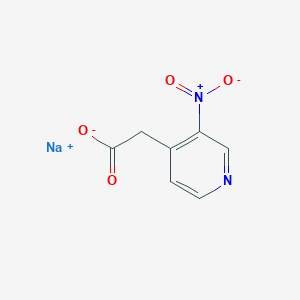
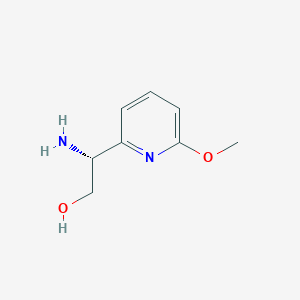
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
